molecular formula C8H8BFO3 B14862898 (3-Acetyl-5-fluorophenyl)boronic acid

(3-Acetyl-5-fluorophenyl)boronic acid

Cat. No.: B14862898
M. Wt: 181.96 g/mol
InChI Key: ODPFOSNNDQHWMM-UHFFFAOYSA-N
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Description

(3-Acetyl-5-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with an acetyl group at the 3-position and a fluorine atom at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (3-Acetyl-5-fluorophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .

Industrial Production Methods

In industrial settings, the synthesis of boronic acids often involves large-scale hydroboration processes due to their efficiency and scalability. The use of boronic esters as intermediates in these processes allows for the selective functionalization of the target compound under mild conditions .

Chemical Reactions Analysis

Types of Reactions

(3-Acetyl-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylboronic acids and their derivatives, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Acetyl-5-fluorophenyl)boronic acid is unique due to the presence of both an acetyl group and a fluorine atom on the phenyl ring. This combination of substituents imparts distinct reactivity and properties, making it a valuable compound in various synthetic applications .

Properties

Molecular Formula

C8H8BFO3

Molecular Weight

181.96 g/mol

IUPAC Name

(3-acetyl-5-fluorophenyl)boronic acid

InChI

InChI=1S/C8H8BFO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4,12-13H,1H3

InChI Key

ODPFOSNNDQHWMM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)C)(O)O

Origin of Product

United States

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